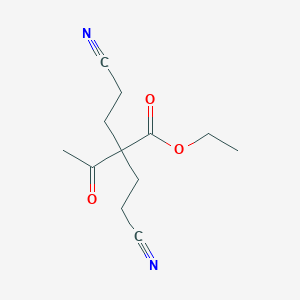![molecular formula C12H19NO2 B3045717 4-[(Butylamino)methyl]-2-methoxyphenol CAS No. 112520-76-0](/img/structure/B3045717.png)
4-[(Butylamino)methyl]-2-methoxyphenol
Descripción general
Descripción
“4-[(Butylamino)methyl]-2-methoxyphenol” is a chemical compound . It is also known as “4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride” with a CAS Number of 1193389-31-9 . The molecular weight of this compound is 245.75 .
Molecular Structure Analysis
The InChI code for “this compound hydrochloride” is 1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound “this compound hydrochloride” is a powder . It has a molecular weight of 245.75 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Minerals
A comprehensive review by Werner et al. (2012) on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are significant sorbents for these compounds. This research highlights the environmental fate of herbicides, including those with methoxyphenol groups, showing their interaction with different soil components (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors Based on Methoxyphenols
Roy (2021) discusses the development of fluorescent chemosensors using 4-methyl-2,6-diformylphenol (DFP), a compound related to methoxyphenols. These chemosensors can detect various analytes, including metal ions and neutral molecules, showcasing the application potential of methoxyphenol derivatives in sensing technologies (Roy, 2021).
Atmospheric Reactivity of Methoxyphenols
Liu et al. (2022) provide an extensive review of the atmospheric reactivity of methoxyphenols, compounds emitted from biomass burning. The study covers their gas-phase, particle-phase, and aqueous-phase reactions, along with their contribution to secondary organic aerosol (SOA) formation, indicating the environmental impact and reactivity of methoxyphenol derivatives (Liu, Chen, & Chen, 2022).
Bioactivities of Phenolic Compounds
Zhao et al. (2020) review the natural sources and bioactivities of 2,4-di-tert-butylphenol and its analogs, highlighting the toxicological aspects and potential bioactive properties of phenolic compounds. This research underscores the significance of understanding the natural occurrence and effects of phenolic substances, including those structurally related to 4-[(Butylamino)methyl]-2-methoxyphenol (Zhao et al., 2020).
Safety and Hazards
The compound “4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride” has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(butylaminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-11(14)12(8-10)15-2/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHVWKMNXLDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549249 | |
| Record name | 4-[(Butylamino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112520-76-0 | |
| Record name | 4-[(Butylamino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)








![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)
![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)



